2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport .
Synthesis Analysis
This compound has been synthesized as an electron-donating monomer and introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization . It has also been synthesized using Benzo [1,2-b:4,5-b’]dithiophene as a starting material .Molecular Structure Analysis
The molecule has a planar symmetrical structure, which is conducive to better π-π stacking and good electron delocalization . This structure encourages charge transport, making it a valuable component in the field of organic electronics .Chemical Reactions Analysis
The compound has been used as a simple electron-donating monomer in the synthesis of high-efficiency organic solar cells . It was introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . The melting point ranges from 61.0 to 65.0°C .Scientific Research Applications
Blended Active Layers in Organic Photovoltaics
In the fabrication of organic photovoltaic devices, BDT-O has been blended with other materials to create active layers. For instance, blended active layers of poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7) and [6,6]-phenylC71-butyric acid methyl ester (PC71BM) have been used in OPVs. These blends enhance performance and exhibit interesting morphological evolution, contributing to the overall efficiency of the devices .
Photodetectors
BDT-O-based materials have been explored for their photodetection capabilities. Their absorption properties in the visible and near-infrared regions make them interesting candidates for use in photodetectors.
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene, also known as 2,6-dibromo-4,8-dioctoxythieno2,3-fbenzothiole, is the electron transport chain in organic solar cells . This compound acts as an electron-donating monomer , contributing to the generation of electric current when exposed to sunlight.
Mode of Action
This compound interacts with its targets through a process called D-A non-equivalent random copolymerization . It is introduced into the D-A backbone of PM6, a polymer used in solar cells, as the third component . This interaction results in changes in the absorption, energy levels, and molecular arrangement of the polymers, enhancing solar light-harvesting and charge transport .
Biochemical Pathways
The affected pathway is the photovoltaic (PV) performance of the polymers in the solar cells . The introduction of this compound into the PM6 polymer enhances the absorption of solar light and improves charge transport, leading to increased efficiency of the solar cells .
Pharmacokinetics
It has a melting point of 63 °C and a boiling point of 632.3±50.0 °C at 760 mmHg . These properties may influence its stability and performance in various environmental conditions.
Result of Action
The result of the action of this compound is the production of high-efficiency organic solar cells . Solar cells fabricated with this compound and the common acceptor Y6 achieved a power conversion efficiency (PCE) of 17.65%, which is significantly higher than that of the reference PM6:Y6-based device .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and light exposure. The devices based on this compound exhibit high thermal- and storage-stability, as well as outstanding photo-stability . This suggests that the compound performs well under various environmental conditions, making it suitable for use in solar cells.
Safety and Hazards
Future Directions
The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .
properties
IUPAC Name |
2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDTYKIKNMZTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738238 |
Source
|
Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1294515-75-5 |
Source
|
Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.